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Compound of Interest

Compound Name:
4-fluoro-1-methyl-1H-pyrazole-3-

carboxylic acid

CAS No.: 1198437-08-9

Cat. No.: B2997984 Get Quote

An In-Depth Technical Guide to C₅H₅FN₂O₂ and its Structurally Related Analogs in Drug

Development

Abstract
This technical guide provides a comprehensive overview of chemical entities related to the

molecular formula C₅H₅FN₂O₂. Initial analysis of this formula leads to compounds such as 5-

Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. However, given the context of drug development

and the vast body of research available, this guide will focus primarily on the structurally and

thematically related antiviral agent, Favipiravir (C₅H₄FN₃O₂). Favipiravir's profound impact on

virology and its relevance in pandemic preparedness make it a subject of immense interest to

researchers. We will delve into its molecular characteristics, synthesis, mechanism of action,

and the experimental protocols essential for its study, providing a robust resource for

professionals in pharmaceutical research and development.

Introduction and Structural Elucidation
The molecular formula C₅H₅FN₂O₂ represents a specific set of constitutional isomers. One

such isomer identified is 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione, a fluorinated

pyrimidine derivative.[1] While such compounds are of interest in medicinal chemistry, a minor

variation in the molecular formula to C₅H₄FN₃O₂ identifies Favipiravir (also known as T-705 or

Avigan), a potent antiviral agent.[2]
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Favipiravir is a pyrazinecarboxamide derivative that has garnered significant attention for its

broad-spectrum activity against various RNA viruses. It was first approved in Japan for treating

influenza and has been investigated for its efficacy against other severe viral infections,

including Ebola and SARS-CoV-2. Its significance in the field makes it an exemplary subject for

an in-depth technical analysis.

Physicochemical and Pharmacological Profile
A thorough understanding of a drug candidate's properties is fundamental to its development.

The key physicochemical and pharmacological data for Favipiravir are summarized below.

Molecular Properties
The structural and physicochemical properties of Favipiravir are critical determinants of its

biological activity and pharmacokinetic profile.

Property Value Source

Molecular Formula C₅H₄FN₃O₂ [2]

Molecular Weight 157.10 g/mol [2]

IUPAC Name

6-fluoro-3-oxo-3,4-

dihydropyrazine-2-

carboxamide

CAS Number 259793-96-9

AlogP -0.58 [2]

Polar Surface Area 89.10 Å² [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 4 [2]

Solubility Data
Solubility is a critical factor for formulation and bioavailability. Favipiravir exhibits moderate

solubility in common laboratory solvents.
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Solvent
Maximum Concentration
(mM)

Maximum Concentration
(mg/mL)

DMSO 100 15.71

Ethanol 20 3.14

(Data sourced from Tocris Bioscience and is based on a molecular weight of 157.1)

Mechanism of Action: A Prodrug Approach
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized

within the body to exert its therapeutic effect. This multi-step intracellular activation is a key

aspect of its design and function.

Cellular Uptake: Favipiravir is readily taken up by cells.

Phosphoribosylation: Once inside the cell, it undergoes phosphoribosylation by cellular

enzymes, primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to form

Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).

Phosphorylation: Favipiravir-RMP is then further phosphorylated by cellular kinases to its

active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).

Viral RdRp Inhibition: Favipiravir-RTP acts as a purine analogue, selectively and potently

inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. This inhibition

prevents the replication of the viral genome, thereby halting the spread of the infection. This

selective action is crucial, as it shows no inhibitory effects on mammalian RNA or DNA

polymerases, contributing to its favorable safety profile.
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Caption: Intracellular activation pathway of Favipiravir.
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Synthesis and Characterization
The synthesis of Favipiravir involves a multi-step process that is well-documented in the

scientific literature. Below is a representative synthetic scheme and a protocol for its

characterization.

Synthetic Workflow
A common synthetic route starts from 3-amino-2-pyrazinecarboxylic acid. The workflow

involves amidation, fluorination, and cyclization steps. The precise conditions, including

reagents, solvents, and reaction times, are critical for achieving high yield and purity.

Starting Material
(e.g., Pyrazine Derivative)

Step 1: Amination
(Reagents: NH₃/MeOH)

Step 2: Nitration
(Reagents: HNO₃/H₂SO₄)

Step 3: Reduction
(Reagents: H₂, Pd/C)

Step 4: Fluorination
(e.g., Balz-Schiemann reaction) Step 5: Hydrolysis & Amidation Final Product

(Favipiravir)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Favipiravir.

Experimental Protocol: Quality Control via HPLC
Purity assessment is a non-negotiable step in drug development. High-Performance Liquid

Chromatography (HPLC) is the standard method for determining the purity of Favipiravir.

Objective: To verify the purity of a synthesized batch of Favipiravir.

Materials:

Favipiravir sample

HPLC-grade acetonitrile (ACN)

HPLC-grade water

Formic acid (FA)

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector

Methodology:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for

amine-containing compounds.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation:

Accurately weigh and dissolve the Favipiravir sample in a 50:50 mixture of DMSO and

Mobile Phase A to a final concentration of 1 mg/mL. Causality: DMSO ensures complete

dissolution before dilution.

HPLC Conditions:

Column: C18 reverse-phase

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detector Wavelength: 230 nm

Gradient Elution:

0-2 min: 5% B

2-15 min: 5% to 95% B (linear gradient)

15-18 min: 95% B

18-20 min: 95% to 5% B (return to initial)

20-25 min: 5% B (equilibration)
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Self-Validation and Analysis:

System Suitability: Inject a standard solution of known purity five times. The relative

standard deviation (RSD) of the peak area should be <2%.

Blank Injection: Run a blank (solvent only) to ensure no system contamination.

Sample Analysis: Inject the prepared sample. The purity is calculated as the area of the

main peak divided by the total area of all peaks, expressed as a percentage. A purity of

≥98% is typically required for research use.

Safety and Handling
As with any active pharmaceutical ingredient, proper handling of Favipiravir is essential.

Researchers should consult the Material Safety Data Sheet (MSDS) before use.

Storage: Store at -20°C to ensure long-term stability.

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses. Handle in a well-ventilated area or a chemical fume hood.

Toxicity: While it has a good safety profile in humans, its teratogenic and embryotoxic

potential requires caution, particularly for pregnant researchers.

Conclusion
While the molecular formula C₅H₅FN₂O₂ points to specific fluorinated pyrimidines, the closely

related compound Favipiravir (C₅H₄FN₃O₂) offers a more compelling case study for drug

development professionals. Its journey from a novel pyrazine derivative to a globally

recognized antiviral agent highlights the intricate process of modern pharmaceutical research.

Its unique prodrug mechanism, broad-spectrum efficacy, and established synthetic routes

provide a rich field for continued investigation and development, particularly in the ongoing

search for effective treatments against emerging viral threats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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